1,3-Dihydroxy-9-acridinecarboxylic acid
Overview
Description
1,3-Dihydroxy-9-acridinecarboxylic acid is a chemical compound with the molecular formula C14H9NO4 . It has an average mass of 255.226 Da and a monoisotopic mass of 255.053162 Da . It appears as a bright yellow to yellow-green crystalline powder .
Molecular Structure Analysis
The molecular structure of this compound consists of a three-ring system with two hydroxyl groups and a carboxylic acid group . The InChI string representation of the molecule is1S/C14H9NO4/c16-7-5-10-13 (11 (17)6-7)12 (14 (18)19)8-3-1-2-4-9 (8)15-10/h1-6,16-17H, (H,18,19)
. Physical and Chemical Properties Analysis
This compound has a melting point of 280°C (dec.) (lit.) . Its empirical formula is C14H9NO4, and it has a molecular weight of 255.23 .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Acridine Derivatives : 1,3-Dihydroxyacridine-9-carboxylic acids are synthesized through the Pfitzinger reaction from methylphloroglucinol. Their bromination and azo-coupling reactions have been studied, along with computer simulation to determine potential pharmacokinetic and toxic properties (Melyshenkova et al., 2018).
Chemiluminescent Properties : Acridinium compounds derived from 9-acridine carboxylic esters of hydroxamic and sulphohydroxamic acids have been shown to exhibit promising chemiluminescent properties. These compounds are significant as chemiluminescent labels, detectable at very low levels, and offer high chemical stability and efficiency (Renotte et al., 2000).
Crystal Engineering with Coordination Compounds : Coordination compounds involving 1,3-dihydroxy-9-acridinecarboxylic acid have been synthesized and characterized. These compounds are notable for their supramolecular frameworks driven by π-π stacking interactions, offering insights into crystal engineering (Eshtiagh-Hosseini et al., 2014).
Solid-Phase Synthesis of Conjugates : The solid-phase synthesis of acridine-peptide conjugates using 9-anilinoacridine-4-carboxylic acid highlights the potential of these compounds in generating libraries for the discovery of structure-specific nucleic acid ligands (Carlson & Beal, 2000).
Applications in Photophysics and Luminescence
Chemiluminogenic Acridinium Salts : Studies on chemiluminogenic acridinium salts reveal their utility as chemiluminescent indicators in medical diagnostics. The study also confirmed the appearance of unstable cationic intermediates in an alkaline environment during chemiluminescence (Czechowska et al., 2017).
Fluorescent Sensing of Chromium : 9-Acridone-4-carboxylic acid has been established as an efficient Cr(III) fluorescent sensor, useful for trace level detection and speciation studies of chromium (Karak et al., 2011).
Photoactive Precursors in Neurotransmitter Release : Acridinyl methyl esters have been explored as photoactive precursors in the release of neurotransmitter amino acids, showing promise for practical applications in photophysics (Piloto et al., 2013).
Photophysical and Biological Applications : Research on fluorescent photoremovable precursors based on acridin-9-ylmethyl ester demonstrates their sensitivity to environmental factors like polarity and pH, with potential applications in biological studies (Jana et al., 2013).
Surface Chemistry and Molecular Architecture
- Acridine Carboxylic Acid Monolayers : The study of acridine-9-carboxylic acid monolayers on Ag(111) surfaces reveals insights into molecular architecture and hydrogen bonding interactions, with implications for surface chemistry and nanotechnology (Xu et al., 2006).
Other Notable Applications
Synthesis of Eu(III) Luminescent Probe : The synthesis of Eu(III)-9-acridinecarboxylate complexes for sensing ds-DNA showcases the potential of this compound derivatives in molecular sensing and fluorescence studies (Azab et al., 2011).
Synthesis of Acrimarins : The synthesis of acrimarins from 1,3,5-trioxygenated-9-acridone derivatives highlights the chemical versatility of these compounds in creating novel molecular structures (Herath et al., 2004).
Safety and Hazards
1,3-Dihydroxy-9-acridinecarboxylic acid may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Mechanism of Action
Target of Action
The primary target of 1,3-Dihydroxy-9-acridinecarboxylic acid is double-stranded DNA (dsDNA) . The compound interacts with dsDNA, leading to significant changes in the DNA structure .
Mode of Action
This compound acts as a DNA intercalator . It inserts itself between the base pairs in the DNA double helix, causing the DNA to unwind and elongate . This interaction disrupts the normal functioning of the DNA, affecting processes such as replication and transcription .
Biochemical Pathways
The interaction of this compound with DNA affects various biochemical pathways. The unwinding and elongation of the DNA helix can inhibit DNA replication and transcription, affecting the synthesis of proteins and other molecules essential for cell function
Pharmacokinetics
Computer simulations have been used to predict potential pharmacokinetic properties of this compound
Result of Action
The interaction of this compound with DNA leads to molecular and cellular effects. By disrupting DNA structure and function, the compound can inhibit cell growth and division . This can lead to cell death, particularly in rapidly dividing cells .
Properties
IUPAC Name |
1,3-dihydroxyacridine-9-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO4/c16-7-5-10-13(11(17)6-7)12(14(18)19)8-3-1-2-4-9(8)15-10/h1-6,16-17H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTNCILGSJWIDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C(=CC(=CC3=N2)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400296 | |
Record name | 1,3-Dihydroxy-9-acridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30400296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28332-99-2 | |
Record name | 1,3-Dihydroxy-9-acridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30400296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Dihydroxy-9-acridinecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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